molecular formula C20H21NO3 B214503 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

カタログ番号 B214503
分子量: 323.4 g/mol
InChIキー: RSCKMXNAMUZIJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of various B-cell malignancies.

作用機序

TAK-659 selectively binds to the active site of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one and inhibits its activity, leading to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition, TAK-659 has been shown to have a favorable safety profile and is well-tolerated in preclinical studies. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies, including venetoclax and lenalidomide.

実験室実験の利点と制限

The advantages of using TAK-659 in laboratory experiments include its potent and selective inhibition of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity, its favorable safety profile, and its potential for use in combination with other targeted therapies. However, limitations of using TAK-659 in laboratory experiments include its synthetic nature, which may limit its availability and cost, and the need for further preclinical and clinical studies to fully understand its potential therapeutic applications.

将来の方向性

There are several potential future directions for the use of TAK-659 in the treatment of B-cell malignancies. These include the development of combination therapies with other targeted therapies, the investigation of TAK-659 in other B-cell malignancies, and the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential for use in personalized medicine approaches.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 2,3,5,6-tetramethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of triethylamine to yield TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.

特性

製品名

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

分子式

C20H21NO3

分子量

323.4 g/mol

IUPAC名

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-11-9-12(2)14(4)18(13(11)3)17(22)10-20(24)15-7-5-6-8-16(15)21-19(20)23/h5-9,24H,10H2,1-4H3,(H,21,23)

InChIキー

RSCKMXNAMUZIJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

正規SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。